

# Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

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## Compound of Interest

Compound Name: *3-Bromo-7-hydroxyquinoline-8-carboxylic acid*

CAS No.: 1159427-86-7

Cat. No.: B3215125

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The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in drug development, largely owing to its potent metal-chelating capabilities.[3][4] The proximity of the C8 hydroxyl group and the C1 nitrogen atom creates a bidentate ligand that readily forms stable complexes with a variety of metal ions. This chelation is often central to its biological activity, allowing 8-HQ derivatives to modulate the function of metalloenzymes, disrupt metal homeostasis in pathogenic microbes, and serve as fluorescent sensors for metal ions.[3][4][5] The introduction of substituents, such as bromine atoms and carboxylic acid groups, allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and target specificity, making compounds like **3-Bromo-7-hydroxyquinoline-8-carboxylic acid** compelling candidates for further investigation. Recent studies have highlighted the potential of substituted quinolines as potent anticancer agents and inhibitors of drug-resistant enzymes.[5][6]

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent or research tool. The properties of **3-Bromo-7-hydroxyquinoline-8-carboxylic acid** are summarized below.

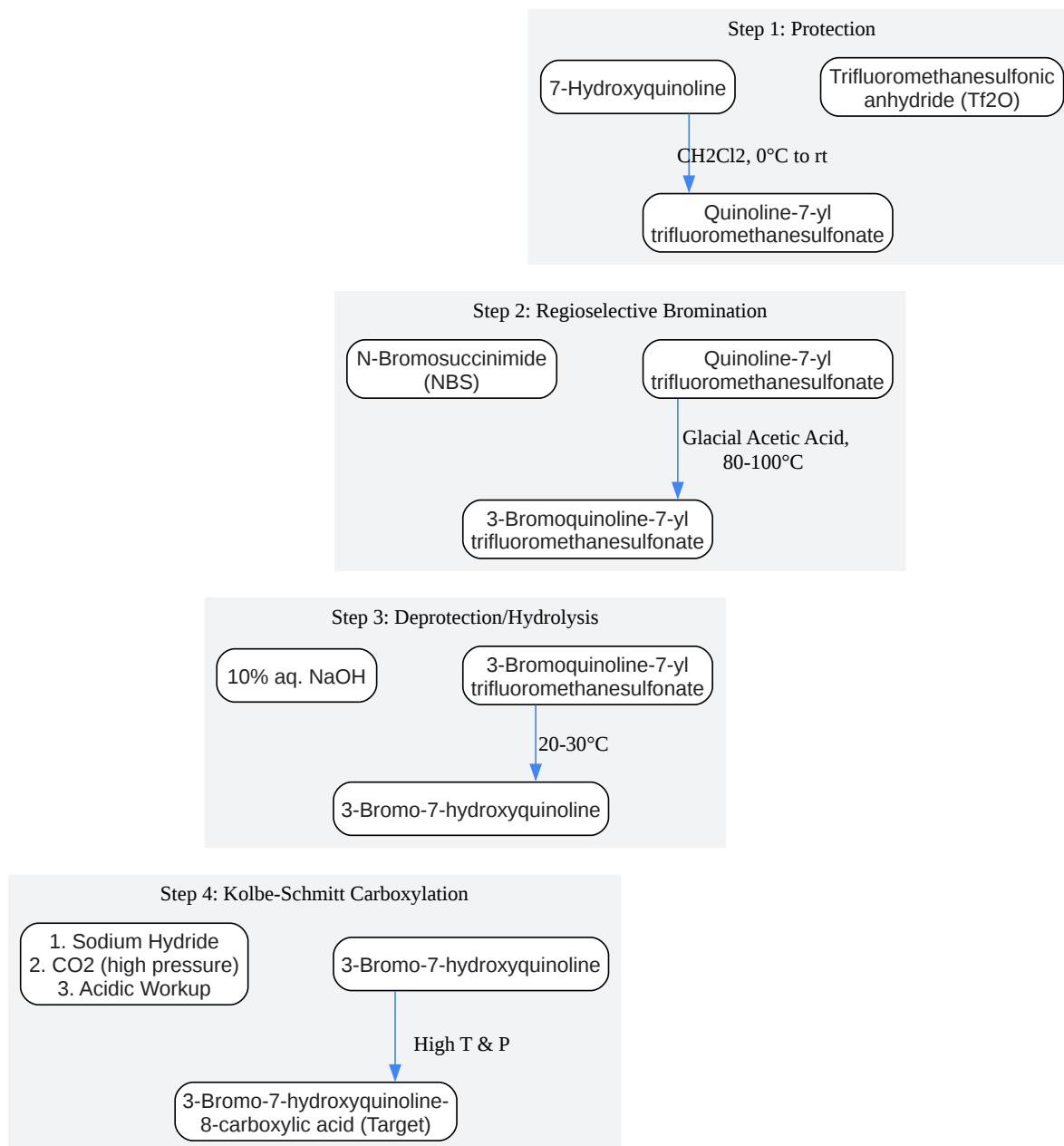
Property	Value	Source
CAS Number	1159427-86-7	[7]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>3</sub>	[7]
Molecular Weight	268.06 g/mol	[8]
Canonical SMILES	<chem>C1=CC(=C(C2=C(C(=O)O)C(=C1)O)N=C(C=C2)Br)</chem>	N/A
Predicted LogP	2.4011	[8]
Topological Polar Surface Area (TPSA)	70.42 Å <sup>2</sup>	[8]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	3	[8]
Rotatable Bonds	1	[8]

## Synthesis and Mechanistic Considerations

While a direct, published synthesis for **3-Bromo-7-hydroxyquinoline-8-carboxylic acid** is not readily available, a plausible and efficient synthetic route can be designed by combining established methods for quinoline modification. The proposed pathway begins with the commercially available 7-hydroxyquinoline and proceeds through a regioselective bromination followed by carboxylation.

## Proposed Synthetic Workflow

The overall workflow is designed to control the regioselectivity of the substitutions on the quinoline ring.



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Caption: Proposed multi-step synthesis of the target compound.

## Rationale Behind Experimental Choices

- **Step 1: Protection of the Hydroxyl Group:** The hydroxyl group at the 7-position is acidic and can interfere with subsequent electrophilic substitution reactions. Protecting it as a triflate ester using trifluoromethanesulfonic anhydride is an effective strategy.[9] The triflate is an excellent leaving group and is stable to the conditions of the subsequent bromination step.
- **Step 2: Regioselective Bromination:** The quinoline ring is activated towards electrophilic substitution. Using N-bromosuccinimide (NBS) in glacial acetic acid provides a controlled source of electrophilic bromine.[9] The C3 position is electronically favored for substitution in this system.
- **Step 3: Deprotection:** The triflate protecting group is readily cleaved via hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide) to regenerate the free hydroxyl group, yielding the key intermediate, 3-bromo-7-hydroxyquinoline.[9]
- **Step 4: Carboxylation:** The introduction of the carboxylic acid group at the C8 position, ortho to the hydroxyl group, can be achieved via the Kolbe-Schmitt reaction. This reaction involves the formation of a phenoxide, which then acts as a nucleophile to attack carbon dioxide under high pressure and temperature. The ortho-directing nature of the hydroxyl group favors substitution at the C8 position.

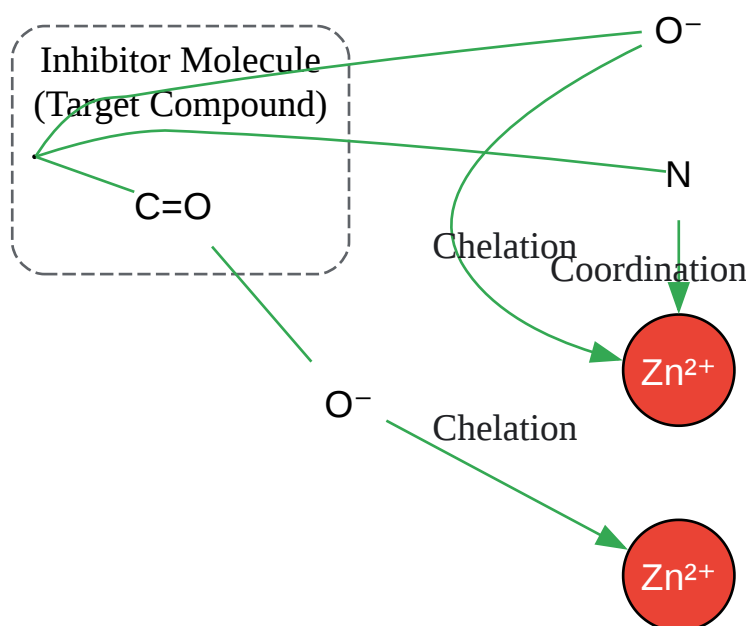
## Potential Applications in Drug Discovery and Research

The unique structural features of **3-Bromo-7-hydroxyquinoline-8-carboxylic acid** suggest several high-impact applications, primarily leveraging its metal-chelating and photochemical properties.

### Metallo- $\beta$ -Lactamase (MBL) Inhibition

The emergence of bacteria producing metallo- $\beta$ -lactamases (MBLs), which inactivate a broad spectrum of  $\beta$ -lactam antibiotics, poses a severe threat to public health.[5] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond of the antibiotic. The 8-hydroxyquinoline core is a well-established zinc-chelating scaffold. A fragment-based screening study identified the closely related 8-hydroxyquinoline-7-carboxylic acid as a potent,

low-cytotoxicity MBL inhibitor that restored the activity of  $\beta$ -lactam antibiotics against MBL-expressing *E. coli*.<sup>[5]</sup> It is hypothesized that the 8-hydroxyl and 8-carboxyl groups of the target compound would effectively chelate the catalytic zinc ions, inactivating the enzyme.



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Caption: Proposed chelation of zinc ions in an MBL active site.

## Photochemical Applications

Research has demonstrated that 8-Bromo-7-hydroxyquinoline (BHQ) can function as an efficient photoremovable protecting group, or "caging" group.<sup>[10]</sup> Upon excitation with light (including two-photon excitation), the C-O bond at the 7-position cleaves, releasing a protected biomolecule such as a neurotransmitter or drug. This allows for precise spatiotemporal control over biological activity.<sup>[10]</sup> The presence of the carboxylic acid group in the target molecule could be used to modulate solubility or to attach the caging group to other molecules of interest, expanding its utility in photopharmacology and cell biology research.

## Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and evaluation of **3-Bromo-7-hydroxyquinoline-8-carboxylic acid**.

## Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Disclaimer: This is a proposed theoretical protocol. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

Materials:

- 7-Hydroxyquinoline
- Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- 10% Sodium Hydroxide (NaOH) solution
- Sodium Hydride (NaH)
- Carbon Dioxide (CO<sub>2</sub>) gas, high-pressure cylinder
- Hydrochloric Acid (HCl)
- Standard glassware for organic synthesis, including a high-pressure reactor (autoclave).

Procedure:

- Protection: Dissolve 7-hydroxyquinoline (1.0 equiv) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> under a nitrogen atmosphere. Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC. Quench the reaction with water and extract the product with CH<sub>2</sub>Cl<sub>2</sub>. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain quinoline-7-yl trifluoromethanesulfonate.

- **Bromination:** Dissolve the product from Step 1 in glacial acetic acid. Add NBS (1.1 equiv) and heat the mixture to 80-100°C for 1-3 hours.[9] Monitor by TLC. After completion, cool the reaction and pour it into ice water. Collect the precipitate by filtration to yield 3-bromoquinoline-7-yl trifluoromethanesulfonate.
- **Deprotection:** Add the brominated intermediate to a 10% aqueous NaOH solution and stir at room temperature for 1-3 hours.[9] Neutralize the solution with HCl to precipitate the product. Filter, wash with water, and dry to obtain 3-bromo-7-hydroxyquinoline.
- **Carboxylation (Kolbe-Schmitt):** Caution: This step involves high pressure and a reactive metal hydride. In a high-pressure autoclave, suspend 3-bromo-7-hydroxyquinoline (1.0 equiv) in an appropriate high-boiling inert solvent. Carefully add sodium hydride (1.1 equiv) to form the sodium phenoxide. Seal the reactor, purge with CO<sub>2</sub>, and then pressurize with CO<sub>2</sub> gas to 5-10 atm. Heat the mixture to 120-150°C for several hours. After cooling and venting, carefully quench the reaction mixture and acidify with HCl to precipitate the crude product.
- **Purification:** The final product, **3-Bromo-7-hydroxyquinoline-8-carboxylic acid**, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

## In Vitro Metallo-β-Lactamase Inhibition Assay

**Principle:** This assay measures the ability of the test compound to inhibit the hydrolysis of a chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) by a purified MBL enzyme (e.g., VIM-2 or NDM-1).

**Materials:**

- Purified MBL enzyme
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl<sub>2</sub>)
- Chromogenic substrate (e.g., CENTA)
- Test compound dissolved in DMSO
- 96-well microplate

- Microplate reader

#### Procedure:

- Prepare a solution of the MBL enzyme in the assay buffer.
- In a 96-well plate, add assay buffer to each well.
- Add varying concentrations of the test compound (from a DMSO stock) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature.
- Initiate the reaction by adding the chromogenic substrate to all wells.
- Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.
- Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound and calculate the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%).

## Conclusion

**3-Bromo-7-hydroxyquinoline-8-carboxylic acid** is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and as a research tool. Its inherent properties as a metal chelator make it a strong candidate for development as an inhibitor of metalloenzymes, particularly in the fight against antibiotic resistance. Furthermore, its structural similarity to known photoremovable protecting groups opens avenues for its application in photopharmacology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate this compound and unlock its full potential.

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